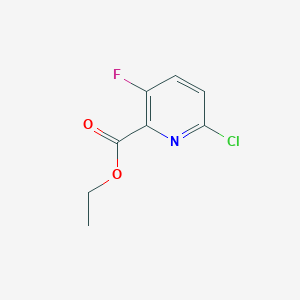

Ethyl 6-chloro-3-fluoropicolinate

Description

Significance of Halogenated Pyridine (B92270) Carboxylates as Versatile Synthetic Building Blocks

Halogenated pyridine carboxylates, the parent class of compounds to which Ethyl 6-chloro-3-fluoropicolinate belongs, are prized for their utility as versatile synthetic building blocks. The pyridine ring is a common motif in numerous biologically active compounds, and the introduction of halogens and an ester functional group provides multiple reaction sites for further molecular elaboration. google.comaccelachem.combldpharm.com The chlorine and fluorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, offering another avenue for structural diversification.

The strategic placement of halogens on the pyridine ring significantly influences the reactivity and physicochemical properties of the molecule. google.com For instance, the electronegativity of the halogens can modulate the pKa of the pyridine nitrogen and influence the regioselectivity of subsequent reactions. This fine-tuning of electronic properties is a key reason why these compounds are so valuable in the rational design of new molecules with specific functions.

Research Context of this compound within Heterocyclic Chemistry

This compound (CAS Number: 1214363-79-7) is a specific example of a di-halogenated picolinate (B1231196) ester that has emerged as a valuable intermediate in heterocyclic chemistry. Its structure, featuring a chlorine atom at the 6-position and a fluorine atom at the 3-position of the pyridine ring, along with an ethyl ester at the 2-position, presents a unique combination of reactive sites.

While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its importance can be inferred from the numerous studies on analogous compounds. It is primarily utilized as a precursor for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of both chlorine and fluorine allows for selective and sequential reactions, providing a powerful tool for building molecular complexity.

A plausible and common synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 6-chloro-3-fluoropicolinic acid (CAS Number: 884494-76-2). This reaction is typically carried out in the presence of ethanol (B145695) and a catalytic amount of a strong acid. The carboxylic acid precursor itself can be synthesized through various methods known for the halogenation of pyridine rings.

Overview of Current Academic and Industrial Research Trends for Fluorinated and Chlorinated Pyridine Scaffolds

The interest in fluorinated and chlorinated pyridine scaffolds continues to grow in both academic and industrial research settings. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. google.com Similarly, chlorinated pyridines serve as key intermediates in the synthesis of numerous commercial products. google.com

Current research trends focus on the development of more efficient and selective methods for the synthesis of these halogenated building blocks. This includes the exploration of novel catalytic systems for C-H functionalization, which would allow for the direct introduction of halogens into the pyridine ring without the need for pre-functionalized starting materials. Additionally, there is a strong emphasis on "green chemistry" approaches, aiming to reduce the environmental impact of these synthetic processes.

In the industrial sector, the demand for these scaffolds is driven by the continuous need for new and improved agrochemicals, such as herbicides and pesticides, and for novel therapeutic agents to address a wide range of diseases. google.com The unique substitution pattern of compounds like this compound makes them attractive starting materials for the discovery of new lead compounds in these areas.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1214363-79-7 | C₈H₇ClFNO₂ | 203.60 |

| 6-Chloro-3-fluoropicolinic acid | 884494-76-2 | C₆H₃ClFNO₂ | 175.55 |

| 6-Chloro-N-ethyl-3-fluoropicolinamide | 1877534-37-6 | C₈H₈ClFN₂O | 202.61 |

| 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 | C₆H₃ClFNO | 159.55 |

| Mthis compound | 1030829-21-0 | C₇H₅ClFNO₂ | 189.57 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOOZAOCBRWZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 6 Chloro 3 Fluoropicolinate and Its Analogues

Strategic Approaches for the Construction of the Picolinate (B1231196) Core Structure

The formation of the fundamental picolinate ring is a critical step in the synthesis of Ethyl 6-chloro-3-fluoropicolinate. Modern synthetic chemistry offers several powerful approaches to achieve this, primarily through the modification of existing picolinic acid derivatives or by constructing the ring system through cascade cyclization reactions.

Derivatization Pathways from Precursor Picolinic Acid Derivatives

A common and effective strategy for synthesizing substituted picolinates involves the derivatization of readily available picolinic acid precursors. This approach leverages established chemical transformations to introduce the desired functional groups onto the pyridine (B92270) ring. For instance, 6-chloro-3-fluoro-2-picolinic acid can be synthesized from 6-chloro-3-fluoro-2-methylpyridine (B3024696) through an oxidation reaction. google.com This process typically utilizes a strong oxidizing agent like potassium dichromate in the presence of a catalyst system, such as sodium tungstate (B81510) and a crown ether, in a dilute sulfuric acid solvent. google.com The resulting picolinic acid can then be esterified to yield the corresponding ethyl ester.

Another pathway involves the use of 6-chloro-3-nitro-2-methylpyridine as a starting material. google.com This compound can undergo catalytic hydrogenation to reduce the nitro group to an amine, yielding 6-chloro-3-amino-2-picoline. google.com Subsequent diazotization of the amino group, followed by a fluoroboration reaction, can introduce the fluorine atom at the 3-position. Finally, oxidation of the methyl group to a carboxylic acid and subsequent esterification would lead to the target molecule. These multi-step sequences allow for the controlled introduction of substituents, providing a versatile route to various picolinate analogues.

Cascade Cyclization Strategies for the Synthesis of Fluoropicolinates

Cascade cyclization reactions represent a highly efficient and atom-economical approach to constructing complex heterocyclic systems like fluoropicolinates from simpler, acyclic precursors in a single operation. rsc.orgmdpi.com One notable example is the modified cascade cyclization of fluoroalkyl alkynylimines with primary amines, which has been developed for the synthesis of 4-amino-5-fluoropicolinates. figshare.comacs.orgresearchgate.net This method allows for the formation of the pyridine ring with concomitant introduction of fluorine and an amino group. The use of protecting groups, such as N-trityl and acetal (B89532) groups, on the cyclization precursor can lead to 5-fluoropyridines that are readily deprotected to picolinaldehyde derivatives. figshare.comacs.org These intermediates can then be further elaborated to the desired picolinic acids and their esters. This strategy provides access to picolinates with various substituents at the 6-position that are not easily accessible through traditional cross-coupling methods. figshare.comacs.org

Regioselective Halogenation Techniques for Functionalized Pyridine Rings

The introduction of halogen atoms at specific positions on the pyridine ring is a crucial step in the synthesis of this compound and its analogues. The electronic nature of the pyridine ring often directs halogenation to specific positions, but achieving high regioselectivity, especially in polysubstituted pyridines, requires specialized techniques.

Chlorination Methodologies (e.g., N-chloro compound usage)

Achieving regioselective chlorination of the pyridine ring can be challenging due to the ring's deactivation towards electrophilic substitution. One effective strategy involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net The N-oxide can be subsequently removed by deoxygenation. For instance, the reaction of pyridine N-oxides with oxalyl chloride can lead to regioselective chlorination. researchgate.net

More direct methods for C-H chlorination are also being developed. Palladaelectro-catalyzed chlorination in an undivided cell using ethyl chloroformate as the chlorine source has been shown to be a highly general and regioselective method for the chlorination of various heteroaryl scaffolds. diva-portal.org This technique offers excellent functional group tolerance and allows for the selective formation of either mono- or bis-chlorinated products by adjusting reaction parameters. diva-portal.org Additionally, transition-metal-free methods using reagents like sodium chlorite (B76162) (NaClO2) in the presence of an acid have been developed for the regioselective chlorination of certain heterocyclic systems, offering a more environmentally benign alternative. rsc.org

Modern Fluorination Reaction Development

The introduction of fluorine into aromatic rings is of great interest in medicinal and agricultural chemistry. Modern fluorination methods have significantly advanced the synthesis of fluorinated pyridines.

Nucleophilic Aromatic Fluorination (SNAr) Protocols

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an activated aromatic ring. researchgate.net In the context of pyridine synthesis, a leaving group, such as a chlorine or nitro group, is displaced by a fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex. epa.gov The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, making the displacement of a fluoride ion less common, but the displacement of other halogens by fluoride is a key strategy. nih.gov

Recent advancements in SNAr fluorination have focused on the development of more reactive fluoride sources and milder reaction conditions. acs.org For example, the use of anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) has been shown to be highly effective for the SNAr fluorination of chloropicolinates at room temperature. researchgate.netacs.org This reagent can be generated in situ from inexpensive precursors, making the process more scalable. acs.org The development of these protocols has expanded the scope of SNAr fluorination to include a wider range of substrates with diverse functional groups. researchgate.netacs.org This method is particularly useful for the late-stage functionalization of complex molecules, where a pre-installed leaving group can be efficiently replaced with fluorine. nih.govacs.orgacs.org

Direct C-H Fluorination Approaches for Heteroarenes

Direct C-H fluorination has emerged as a powerful tool for the synthesis of fluorinated heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.govresearchgate.net Traditional methods often require harsh conditions or pre-functionalized starting materials, limiting their scope. orgsyn.org A significant advancement in this area is the site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF₂). nih.govresearchgate.net

This method allows for the direct conversion of a C-H bond adjacent to the nitrogen atom in a pyridine ring to a C-F bond. orgsyn.org The reaction is notable for its mild conditions, typically occurring at or near ambient temperature, and can be completed within an hour. nih.govresearchgate.net It exhibits high selectivity for the position alpha to the ring nitrogen and is tolerant of a wide range of functional groups. orgsyn.orgacs.org The proposed mechanism is inspired by the classic Chichibabin amination reaction and may involve the coordination of the pyridine to AgF₂, followed by the addition of an [Ag]-F bond across the pyridine's π-system. This approach provides a direct route to 2-fluoropyridine (B1216828) derivatives, which are versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) of the fluoride. nih.gov

Table 1: Direct C-H Fluorination of Pyridines with AgF₂

| Substrate Type | Reagent | Conditions | Selectivity | Reference |

| Pyridines & Diazines | Silver(II) Fluoride (AgF₂) | Ambient Temperature, 1 hour | Exclusive for C-H adjacent to Nitrogen | nih.govresearchgate.net |

| 3-Substituted Pyridines | Silver(II) Fluoride (AgF₂) | Ambient Temperature | Preferential at the 2-position | acs.org |

| Quinolines, Pyrazines, Pyrimidines | Silver(II) Fluoride (AgF₂) | Ambient Temperature | Monofluorination adjacent to Nitrogen |

Transition-Metal Mediated Fluorination Processes (e.g., Copper-Catalyzed Fluorination of Aryl Iodides)

Transition-metal mediated processes offer another important pathway for the synthesis of aryl fluorides. researchgate.net Copper-catalyzed fluorination of aryl iodides has been developed as a method to form C-F bonds under relatively mild conditions. researchgate.netnih.gov These reactions can tolerate a variety of functional groups, including esters, amides, and ketones. nih.gov

One reported method utilizes a cationic copper reagent in conjunction with silver fluoride to convert a diverse set of aryl iodides into their corresponding aryl fluorides. nih.gov The mechanism is proposed to proceed through an aryl copper(III) intermediate, from which C-F bond formation occurs via reductive elimination. nih.gov This strategy is particularly useful for substrates that may not be suitable for other fluorination methods. While many examples focus on carbocyclic aryl iodides, the principles can be extended to heteroaryl systems. Copper-mediated radiofluorination of aryl halides has also been developed for applications in positron emission tomography (PET) imaging, highlighting the versatility of this approach. acs.org

Table 2: Copper-Mediated Fluorination of Aryl Iodides

| Substrate Type | Reagents | Key Features | Proposed Intermediate | Reference |

| Electron-rich, -neutral, and -poor aryl iodides | Cationic Copper Reagent, AgF | Tolerates diverse functional groups; high yield with sterically hindered substrates | Aryl Copper(III) Fluoride | nih.gov |

| Aryl, heteroaryl, and vinyl iodides | Copper Catalyst, α-silyldifluoroamides | Forms α,α-difluoro-α-aryl amides in high yield | Copper(I)/(III) cycle | escholarship.org |

| Aryl iodides with ortho directing groups | Copper N-heterocyclic carbene complexes, K¹⁸F | Radiofluorination for PET imaging | Copper-mediated pathway | acs.org |

Halogen Exchange (Halex) Reactions in Picolinate Synthetic Routes

The Halogen Exchange (Halex) reaction is a cornerstone of industrial synthesis for producing fluorinated aromatic compounds. acsgcipr.org It is a specific type of nucleophilic aromatic substitution (SNAr) where a leaving group, typically chloride, is displaced by a fluoride anion. acsgcipr.org This method is particularly effective for electron-deficient aromatic and heteroaromatic systems, making it well-suited for the synthesis of fluorinated picolinates. acsgcipr.orgacs.org

In the context of picolinate synthesis, the Halex reaction has been employed to produce 6-aryl-5-fluoropicolinate herbicides. acs.orgacs.org The process often starts with a polychlorinated precursor, such as tetrachloropicolinonitrile. acs.orgacs.org

Conversion of Chloro to Fluoro Substituents

The conversion of chloro substituents to fluoro substituents via the Halex reaction is typically performed at high temperatures in a dipolar aprotic solvent like DMSO, using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.orgacs.org The reaction of tetrachloropicolinonitrile with a fluoride source leads to a mixture of chlorofluoropicolinonitriles. acs.orgacs.org The regioselectivity of the fluorination is a critical factor. Studies on pentachloropyridine (B147404) and tetrachloropicolinonitrile have shown that fluorination occurs preferentially at the 4- and 6-positions of the pyridine ring. acs.orgresearchgate.net The desired intermediate, 3-chloro-4,5,6-trifluoropicolinonitrile, can be isolated from the reaction mixture and carried forward in the synthetic sequence. acs.orggoogle.com

Conversion of Fluoro to Bromo Substituents

While the Halex reaction is used to introduce fluorine, subsequent steps may require the selective replacement of a fluoro group with another halogen, such as bromine. This transformation allows for further diversification of the molecule, often through cross-coupling reactions. acs.org For instance, in the synthesis of 6-aryl-5-fluoropicolinates, the 6-fluoro substituent of an intermediate can be converted to a 6-bromo substituent. This is achieved by treatment with hydrobromic acid (HBr) in a solvent like acetic acid. acs.orggoogle.com The resulting bromo-picolinate is then amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the desired aryl group. acs.org The reactivity of halogens on the pyridine ring is position-dependent; for example, in some nucleophilic substitutions on fluorobromopyridines, the fluoro group is preferentially displaced over the bromo group. rsc.org

Esterification and Transesterification Strategies at the Carboxylate Moiety

The final step in the synthesis of picolinate esters like this compound is the formation of the ester group from the corresponding picolinic acid. Several standard esterification methods can be applied.

A common and straightforward method involves converting the picolinic acid to its more reactive acid chloride derivative. This is typically done by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting picolinoyl chloride hydrochloride can then be reacted with the desired alcohol (e.g., ethanol) in the presence of a base like triethylamine (B128534) to yield the final ester. nih.gov

Alternatively, direct esterification of the picolinic acid can be achieved using coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the reaction between the carboxylic acid and an alcohol, often at low temperatures, to produce the ester in high yield. researchgate.net For certain applications, active esters (e.g., p-nitrophenyl or N-hydroxysuccinimidyl esters) are synthesized as intermediates, which can then be readily converted to other esters or amides. nih.gov In some synthetic routes starting from picolinonitriles, the nitrile group is first hydrolyzed to a carboxylic acid, which is then esterified in a subsequent step, for example, by treatment with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com

Table 3: Common Esterification Methods for Picolinic Acids

| Method | Reagents | Key Features | Reference |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol/Base | Two-step process, highly reactive intermediate | nih.gov |

| Direct Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), Alcohol | One-pot reaction, mild conditions | researchgate.net |

| Acid-Catalyzed Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Typically used for simple alcohols, often requires heating | google.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of pyridine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.inbohrium.com Several sustainable strategies are being applied to the production of picolinates and their precursors.

Multicomponent reactions (MCRs) are a key tool in green synthesis, allowing for the construction of complex molecules like pyridines in a single step from three or more starting materials. bohrium.comnih.gov This approach improves efficiency and reduces the number of purification steps required.

Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives compared to conventional heating methods. nih.govacs.org This technique reduces energy consumption and is considered a green chemistry tool. acs.org

The development of new, environmentally benign catalysts is another focus area. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a greener alternative to methods that use more toxic or expensive metals. rsc.org Furthermore, the use of greener solvents, such as deep eutectic solvents (DES), and solvent-free reaction conditions are being explored to minimize the environmental impact of pyridine synthesis. ijarsct.co.inbohrium.com

Process Optimization and Scalability Studies for Picolinate Synthesis

Reaction Condition Tuning and Mechanistic Control for High Yields

Achieving high yields in the synthesis of this compound and related structures is highly dependent on the precise tuning of reaction conditions and a thorough understanding of the underlying reaction mechanisms. The introduction of halogen substituents, particularly fluorine, often requires specialized reagents and conditions to ensure high efficiency and selectivity.

Research into the synthesis of this compound has explored the fluorination of ethyl 3,6-dichloropicolinate. umich.edu A study following a general procedure for such transformations yielded a mixture containing the desired this compound at 26% yield, alongside ethyl 3-chloro-6-fluoropicolinate at 64% yield, as determined by ¹⁹F NMR spectroscopy. umich.edu This highlights the challenge of regioselectivity in fluorination reactions and the need for further optimization.

In the broader context of picolinate synthesis, significant efforts have been made to develop catalytic systems that operate under mild conditions. One approach utilized a metal-organic framework, UiO-66(Zr)-N(CH₂(PO₃H₂)₂), as a heterogeneous catalyst for the one-pot synthesis of various picolinate derivatives. rsc.org This method proceeds at ambient temperature in ethanol (B145695), with the reaction mechanism believed to involve a cooperative vinylogous anomeric-based oxidation. rsc.org This catalytic system has achieved good to high yields, typically ranging from 71% to 86%. researchgate.net

For the synthesis of close structural analogues like 6-chloro-3-fluoro-2-pyridinecarboxylic acid, the oxidation of 6-chloro-3-fluoro-2-picoline is a key step. google.com One patented process describes using potassium dichromate as the oxidant in a dilute sulfuric acid solvent. The reaction is enhanced by a combined catalyst system of sodium tungstate (Na₂WO₄·2H₂O) and a crown ether, with temperatures maintained between 70°C and 130°C, ultimately achieving a yield of 72.1%. google.com The choice of solvent, catalyst, and temperature is critical; for example, fluorination can be achieved using a fluoride ion source like cesium fluoride in a polar, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures of around 80°C. googleapis.com

The following table summarizes various optimized reaction conditions for the synthesis of picolinate derivatives.

| Target Compound/Analogue | Key Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| This compound | Ethyl 3,6-dichloropicolinate | Fluorinating Agent | Dichloromethane (DCM) | - | 26% | umich.edu |

| Picolinate Derivatives | Ethyl 2-oxopropanoate, Aldehydes, Ammonium acetate (B1210297), Malononitrile | UiO-66(Zr)-N(CH₂(PO₃H₂)₂) | Ethanol | Ambient | 71-86% | rsc.orgresearchgate.net |

| 6-Chloro-3-fluoro-2-pyridinecarboxylic acid | 6-Chloro-3-fluoro-2-picoline | Potassium dichromate, Sodium tungstate, Crown ether | Dilute Sulfuric Acid | 70-130°C | 72.1% | google.com |

| Isopropyl 4,5,6-trifluoropicolinate | Isopropyl 4,5,6-trichloropicolinate | Cesium fluoride | Dimethyl sulfoxide (DMSO) | 80°C | - | googleapis.com |

This table is interactive. Click on the headers to sort the data.

Development of Efficient Isolation and Purification Techniques (e.g., Solvent Extraction, Chromatography)

Chromatographic methods are widely cited for the purification of picolinate esters. Flash chromatography over silica (B1680970) gel is a common laboratory-scale technique. For example, a mixture of this compound and its isomer was analyzed after purification on silica gel. umich.edu Patent literature also describes the use of flash chromatography with a hexane (B92381)/ethyl acetate gradient (e.g., 0-30% ethyl acetate) to purify picolinate intermediates. googleapis.com Similarly, the related compound Mthis compound is purified by silica gel column chromatography. epo.org

For larger-scale industrial production, crystallization and solvent extraction-based methods are often preferred. A highly effective purification for a benzyl (B1604629) picolinate derivative involved heating the reaction solution to 82°C and then cooling it to 20°C to induce crystallization. google.com The resulting slurry was filtered, and the collected solid was washed sequentially with 2-ethyl-l-hexanol and hexanes. google.com This solid was then reslurried with hexanes and dried, yielding the final product with 95.2 wt% purity and an 84% yield. google.com

Another robust purification strategy involves selective extraction based on pH. In the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid, the crude product was first dissolved in an alkaline aqueous solution. google.com This allows unreacted starting materials and non-acidic impurities to be removed by extraction with an organic solvent. The aqueous layer containing the deprotonated product is then acidified with a mineral acid, causing the pure carboxylic acid to precipitate and crystallize out of the solution, which can then be collected by filtration. google.com Liquid-liquid extraction, using solvents like ethyl acetate or chloroform, is a foundational technique for separating compounds based on their differential solubilities in immiscible liquid phases, widely used in pharmaceutical and chemical manufacturing. organomation.com

The following table outlines various isolation and purification techniques used for picolinate compounds.

| Compound/Analogue | Technique | Solvents/Reagents | Outcome | Reference |

| This compound | Silica Gel Chromatography | - | Separation of isomers | umich.edu |

| 4-Amino-6-(4-iodophenyl)-3-chloro-5-fluoropicolinate | Flash Chromatography | 0-30% Ethyl acetate/Hexanes | Purified solid | googleapis.com |

| Benzyl 4-amino-3-chloro-5-fluoro-6-(aryl)picolinate | Crystallization & Washing | 2-ethyl-l-hexanol, Hexanes | 95.2 wt% purity, 84% yield | google.com |

| 6-Chloro-3-fluoro-2-pyridinecarboxylic acid | Extraction & Crystallization | Alkaline aqueous solution, Organic solvent, Mineral acid | High purity solid | google.com |

| Mthis compound | Silica Gel Column Chromatography | - | Purified product | epo.org |

This table is interactive. Click on the headers to sort the data.

Chemical Transformations and Reaction Pathways of Ethyl 6 Chloro 3 Fluoropicolinate

Nucleophilic Substitution Reactions of Pyridine (B92270) Halogen Substituents

The pyridine ring of ethyl 6-chloro-3-fluoropicolinate is substituted with two different halogen atoms, chlorine at the 6-position and fluorine at the 3-position. This arrangement allows for selective nucleophilic substitution reactions, which are fundamental to creating a diverse range of derivatives. smolecule.com

Investigation of Reactivity at the 6-Chloro Position

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, a key strategy in the synthesis of more complex molecules. For instance, the chlorine can be displaced by nucleophiles, which is a critical step in producing a variety of derivatives. smolecule.com

Exploration of Reactivity at the 3-Fluoro Position

The fluorine atom at the 3-position also participates in nucleophilic substitution reactions. The high electronegativity of fluorine can influence the reactivity of the pyridine ring, and its substitution is a key step in the synthesis of certain targeted compounds. The selective substitution of the 3-fluoro group, while retaining the 6-chloro substituent, or vice-versa, allows for precise control over the final molecular structure.

Hydrolytic Cleavage and Derivatization of the Ester Functionality

The ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-3-fluoropicolinic acid. smolecule.com This hydrolysis is a common transformation that allows for further derivatization.

The resulting carboxylic acid can then be converted into a variety of other functional groups. For example, it can be reacted with amines to form amides or undergo other standard carboxylic acid transformations. This versatility is crucial for the synthesis of a wide array of chemical structures. A patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-methylpyridine (B3024696) via an oxidation reaction. google.com

The ester group can also be directly converted to other esters through transesterification. For instance, reaction with methanol (B129727) in the presence of a catalyst like titanium(IV) isopropoxide can yield the corresponding methyl ester. google.com

Reduction Chemistry of the Pyridine Ring and Side Chains

The pyridine ring and the ester side chain of this compound can undergo reduction reactions using various reducing agents. The specific product obtained depends on the reducing agent used and the reaction conditions. For example, reduction can lead to the formation of corresponding alcohols or amines. smolecule.com This type of transformation is important for modifying the electronic and steric properties of the molecule.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its halogen substituents, is an excellent substrate for these types of reactions.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling for Aryl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, and it is particularly effective for introducing aryl substituents onto the pyridine ring of this compound. fishersci.co.ukmdpi.com This reaction typically involves the use of a palladium catalyst to couple the halo-pyridine with an organoboron reagent, such as a boronic acid or a boronate ester. fishersci.co.uk

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. fishersci.co.ukmdpi.com The general procedure involves reacting the aryl halide (this compound) with an aryl boronic acid in the presence of a palladium catalyst and a base. fishersci.co.uk

A specific example involves the reaction of mthis compound with (2-chloro-4-(trifluoromethyl)phenyl)boronic acid in the presence of cesium fluoride (B91410) and a palladium catalyst to produce the coupled product. google.com This highlights the utility of the Suzuki-Miyaura reaction in synthesizing complex aryl-substituted picolinates.

Interactive Table: Examples of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Aryl boronic acid | Palladium(0) catalyst | Various bases | Aryl-substituted picolinate (B1231196) |

Difluoromethylation and Trifluoromethylation Reactions

The introduction of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups into heterocyclic compounds is a key strategy in medicinal and agricultural chemistry to modulate their physicochemical and biological properties. While direct difluoromethylation or trifluoromethylation of this compound is not extensively documented in dedicated studies, the reactivity of the picolinate scaffold lends itself to established methodologies for fluoroalkylation. These reactions often proceed via radical or nucleophilic pathways, targeting the pyridine ring.

Difluoromethylation strategies applicable to picolinate systems often utilize reagents that generate the difluoromethyl radical (•CF2H) or a difluorocarbene (:CF2). For instance, sodium chlorodifluoroacetate (ClCF2COONa) or other similar precursors can be used to generate difluorocarbene. More contemporary methods involve the use of reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or sodium difluoromethanesulfinate (CF2HSO2Na) under photoredox catalysis conditions for direct C–H difluoromethylation of heterocycles. nih.govscienceopen.com The latter approach, using CF2HSO2Na with an organic photosensitizer like rose bengal, allows for the direct functionalization of C-H bonds on electron-rich heterocycles under mild, metal-free conditions. nih.gov Given the electronic nature of the pyridine ring in this compound, such radical-based C-H functionalization could potentially be applied.

Trifluoromethylation reactions often employ electrophilic, nucleophilic, or radical trifluoromethylating agents. Copper-mediated trifluoromethylation using reagents like the Togni reagent or Umemoto's reagent are common for introducing the -CF3 group onto aromatic and heteroaromatic rings. cas.cn These reactions can be applied to various heteroarenes and have shown broad functional group tolerance, suggesting potential applicability to substituted picolinates. escholarship.org The generation of a trifluoromethyl radical (•CF3) from reagents like CF3I or CF3SO2Na under photoredox or thermal conditions is another powerful method for the trifluoromethylation of heterocycles.

The table below summarizes common reagents used for these transformations on heterocyclic systems, which are considered applicable to the picolinate framework.

| Transformation | Reagent | Typical Conditions | Mechanism |

| Difluoromethylation | Sodium difluoromethanesulfinate (CF2HSO2Na) | Photoredox catalysis, visible light | Radical C-H functionalization nih.gov |

| Difluoromethylation | (Difluoromethyl)trimethylsilane (Me3SiCF2H) | Lewis base activation | Nucleophilic addition scienceopen.com |

| Difluoromethylation | Phenylsulfonyl difluoromethane (B1196922) (PhSO2CF2H) | Base (e.g., t-BuOK) | Nucleophilic addition cas.cn |

| Trifluoromethylation | Togni Reagent II | Copper catalyst | Electrophilic/Radical |

| Trifluoromethylation | Umemoto's Reagent | Transition metal catalyst or photoredox | Electrophilic |

| Trifluoromethylation | Trifluoromethyl iodide (CF3I) | Photoredox catalysis or thermal initiation | Radical |

Advanced Functionalization Strategies

Late-Stage Functionalization of Complex Picolinate Architectures

Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, allowing for the modification of complex, biologically active molecules at a late point in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Picolinate esters, including derivatives like this compound, are valuable substrates for LSF due to the directing capabilities of the picolinate group and the potential for diverse transformations on the pyridine ring.

Methodologies developed for C-H functionalization are particularly amenable to LSF. For example, iron-catalyzed meta-C–H amination of benzylic and aromatic picolinates has been reported to proceed under mild conditions, making it suitable for modifying polyfunctional and late-stage molecules. elsevierpure.comacs.org The operational simplicity and the use of a sustainable catalyst like iron(III) chloride are significant advantages for its application in complex settings. elsevierpure.comacs.org

The development of C-H fluorination reactions also contributes to the LSF toolkit for picolinate-containing molecules. escholarship.org The ability to install fluorine atoms directly onto a complex scaffold can significantly impact the molecule's metabolic stability and binding affinity. These reactions are designed to be tolerant of various functional groups, a prerequisite for successful LSF. escholarship.org

The key challenge in LSF is achieving high selectivity in the presence of multiple reactive sites. The inherent directing ability of the picolinate group can be exploited to control the regioselectivity of these transformations, guiding the functionalization to specific positions on an aromatic or heteroaromatic ring. acs.orgacs.org

C-H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net The picolinate moiety is an effective directing group for transition metal-catalyzed C-H activation, guiding the functionalization to specific positions of an attached aromatic ring.

One of the prominent examples is the picolinate-directed meta-C–H amination of arenes. acs.org Using an iron(III) chloride catalyst, this method allows for the direct introduction of an amino group at the meta position of benzylic and other aromatic picolinates. elsevierpure.comacs.org This remote functionalization is a significant achievement, as directing groups typically favor ortho-substitution. The proposed mechanism involves the coordination of the picolinate to the iron center, followed by a sequence of steps that ultimately leads to selective C-H cleavage and amination at the sterically accessible meta position.

The picolinamide (B142947) group, closely related to the picolinate ester, is also a well-established directing group for a wide array of C-H functionalization reactions, including arylation, alkylation, and amination, typically targeting the ortho position of an N-aryl substrate. acs.orgresearchgate.net While the ester of this compound is less commonly used as a directing group in this context compared to the corresponding amide, the underlying principle of chelation-assisted C-H activation remains relevant.

The table below outlines key C-H functionalization methods that utilize a picolinate or related directing group.

| Functionalization | Catalyst System | Position Selectivity | Reference |

| Amination | FeCl₃ | meta (on arene) | elsevierpure.com, acs.org |

| Esterification (cleavage) | Ni(cod)₂ | N/A (cleavage of picolinamide) | acs.org, researchgate.net |

| General C-H Activation | Various (Pd, Ru, etc.) | ortho (with picolinamide) | researchgate.net |

Mechanistic Investigations of Reactions Involving Ethyl 6 Chloro 3 Fluoropicolinate and Its Precursors

Understanding Regioselectivity in Halogen Exchange Processes

In the synthesis of ethyl 6-chloro-3-fluoropicolinate from a precursor like ethyl 3,6-dichloropicolinate, controlling the regioselectivity of the halogen exchange is paramount. umich.edu The goal is to selectively substitute the chlorine atom at the C3 position with fluorine while leaving the chlorine at the C6 position intact. This selectivity is governed by the electronic properties of the pyridine (B92270) ring, which are influenced by the substituents.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. wikipedia.org The positions most activated towards nucleophilic attack are typically the C2, C4, and C6 positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. wikipedia.org However, the presence of other electron-withdrawing groups, such as the ester at C2 and the halogens themselves, further modifies the electron distribution and the relative stability of possible intermediates.

In a typical Halex reaction on a dichloropyridine derivative, the substitution pattern is dictated by the stability of the Meisenheimer complex intermediate formed upon nucleophilic attack. mdpi.com For a precursor like ethyl 3,6-dichloropicolinate, attack by a fluoride (B91410) ion can occur at either the C3 or C6 position. The relative rates of these two pathways determine the product distribution. The regiochemical outcome suggests that the transition state leading to substitution at the C3 position is lower in energy than the one for substitution at C6. This can be attributed to the combined electronic influence of the ring nitrogen and the C2-ester group, which makes the C3 position more susceptible to nucleophilic attack in this specific substitution pattern. Studies on substituted 2,6-dichloropyridines have shown that a variety of factors, including the nature of the substituent at C3, the fluoride source (e.g., CsF, KF), and the solvent (e.g., DMSO), can influence the outcome of the fluorination. researchgate.netresearchgate.net

Catalytic Cycle Elucidation in Cross-Coupling and Functionalization Reactions

This compound can serve as a building block in further functionalization reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net In these reactions, the chlorine atom at the C6 position is typically replaced by an aryl, heteroaryl, or other organic group. The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds via a catalytic cycle involving a palladium catalyst. libretexts.orgnih.gov

The accepted catalytic cycle consists of three main steps: libretexts.orgnih.govutrgv.edu

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The C-Cl bond is broken, and the picolinate (B1231196) moiety and the chloride are now bonded to the palladium center.

Transmetalation : In this step, the organic group from an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium(II) complex, displacing the chloride ligand. This step requires the presence of a base, which activates the organoboron compound to facilitate the transfer.

Reductive Elimination : The two organic groups (the picolinate and the newly transferred group) on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step can be influenced by the choice of ligands on the palladium catalyst, the base used, and the reaction conditions. nih.gov

| Step | Reactants | Product of Step | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst, this compound | Aryl-Pd(II)-Cl complex | 0 → +2 |

| Transmetalation | Aryl-Pd(II)-Cl complex, Organoboron reagent (R-B(OH)₂), Base | Aryl-Pd(II)-R' complex | No change |

| Reductive Elimination | Aryl-Pd(II)-R' complex | Coupled product, Pd(0) catalyst | +2 → 0 |

Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complex)

The halogen exchange fluorination of a dichloropicolinate precursor is a form of nucleophilic aromatic substitution (SNAr). The classical SNAr mechanism proceeds in a stepwise fashion through a distinct, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.comnih.gov

In this mechanism, the first step is the attack of the nucleophile (fluoride ion) on the carbon atom bearing the leaving group (chloride ion). This forms a tetrahedral, non-aromatic, resonance-stabilized anionic intermediate—the Meisenheimer complex. wikipedia.org The stability of this complex is crucial to the reaction's feasibility. Electron-withdrawing groups, particularly at positions ortho and para to the site of attack, are necessary to stabilize the negative charge through resonance. wikipedia.orgnih.gov In the case of picolinate precursors, the ring nitrogen and the ester group act as electron-withdrawing groups, stabilizing the intermediate.

The formation of the Meisenheimer complex is typically the slow, rate-determining step because it involves the temporary loss of aromaticity. wikipedia.org In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.

While the Meisenheimer intermediate is central to the classical SNAr pathway, recent studies have also proposed concerted mechanisms (cSNAr), where the attack of the nucleophile and the loss of the leaving group occur simultaneously, without forming a stable intermediate. nih.govscispace.com Whether the reaction proceeds through a stepwise or concerted pathway can depend on the specific substrate, nucleophile, and reaction conditions. nih.gov For many activated heterocyclic systems like the precursors to this compound, the stepwise model involving a Meisenheimer complex is considered a plausible pathway for the halogen exchange reaction. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of Ethyl 6 Chloro 3 Fluoropicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. acs.org By probing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated pyridine (B92270) derivatives like Ethyl 6-chloro-3-fluoropicolinate, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable for unambiguous structure determination. nih.govfluorine1.ru

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the ester group. The coupling patterns between adjacent protons (spin-spin coupling) further aid in assigning the specific positions of the protons on the pyridine ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from their mutual coupling.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 8.12 | dd | J = 8.4, 3.6 |

| Aromatic CH | 7.61 | dd | J = 8.4, 7.2 |

| Ethyl -CH₂- | 4.188 | q | 7.0 |

| Ethyl -CH₃- | 1.281 | t | 7.0 |

| Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific derivative being analyzed. The data presented is a representative example. rsc.orgchemicalbook.com |

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached halogen atoms and the ester group. The carbonyl carbon of the ester group typically appears at a downfield chemical shift (around 165.4 ppm). rsc.org The carbon atoms directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling (J-coupling), providing further confirmation of the fluorine's position.

| Carbon | Chemical Shift (ppm) |

| C=O (Ester) | 165.4 |

| Aromatic C-Cl | 157.4 |

| Aromatic C-F | 153.8 |

| Aromatic CH | 129.7 |

| Aromatic CH | 125.8 (d, ⁴JC-F = 3 Hz) |

| Aromatic C-COOEt | 115.7 (d, ²JC-F = 22 Hz) |

| Ethyl -CH₂- | 61.5 |

| Ethyl -CH₃- | 14.2 |

| Note: The assignments are based on general knowledge of ¹³C NMR of substituted pyridines and may require further 2D NMR experiments for definitive confirmation. The coupling constants (J) are indicative of the interaction between carbon and fluorine nuclei. rsc.orgacs.org |

Fluorine-¹⁹F NMR spectroscopy is a highly sensitive technique specifically for characterizing fluorine-containing compounds. fluorine1.ru For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the pyridine ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. Furthermore, the signal may exhibit coupling to nearby protons (¹H-¹⁹F coupling), which can be observed in both the ¹H and ¹⁹F NMR spectra, providing crucial information for structural confirmation. The chemical shift of fluorine can vary significantly depending on its position on the pyridine ring (α, β, or γ). fluorine1.ru For instance, in related fluorinated picolinates, ¹⁹F NMR signals have been reported at approximately -67 ppm and -124 ppm, highlighting the sensitivity of the technique to the electronic environment. umich.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₈H₇ClFNO₂), HRMS analysis would confirm the calculated exact mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. The observation of the molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula. For example, the calculated m/z for the protonated molecule [C₈H₇ClFNO₂ + H]⁺ is approximately 204.0171, and HRMS would be expected to find a value very close to this. umich.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1735 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-F | Stretch | 1100 - 1000 |

| C-Cl | Stretch | 800 - 600 |

| Note: The exact positions of the absorption bands can be influenced by the overall molecular structure and intermolecular interactions. |

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are essential in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of the final product, and separating individual components from a mixture. The selection of a specific chromatographic technique depends on the properties of the compounds being analyzed and the specific requirements of the analysis, such as the scale of purification or the need for quantitative data.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound. rsc.org It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. khanacademy.org

Stationary and Mobile Phases: For the analysis of picolinate (B1231196) derivatives, the most common stationary phase is silica (B1680970) gel, a polar adsorbent. khanacademy.orgsigmaaldrich.com The mobile phase, or eluent, is typically a mixture of solvents with varying polarities. sigmaaldrich.com A common mobile phase system for compounds of similar polarity to this compound is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether. rsc.orgsigmaaldrich.com The ratio of these solvents is optimized to achieve the best separation of the components in the sample mixture. sigmaaldrich.com For instance, a mobile phase of 16% ethyl acetate in petroleum ether has been used for the TLC analysis of a structurally related chlorinated ethyl ester. rsc.org

Procedure and Analysis: A small spot of the reaction mixture or the purified compound, dissolved in a volatile solvent, is applied to the baseline of the TLC plate. umich.edu The plate is then placed in a sealed chamber containing the mobile phase. umich.edu As the solvent moves up the plate by capillary action, the compounds in the spot separate based on their polarity. khanacademy.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to a lower Rf value. sigmaaldrich.com The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umich.edu

For example, in the synthesis of a chlorinated heterocyclic compound, TLC was used to monitor the reaction's completion, with an Rf value of 0.67 being recorded in a 16% ethyl acetate/petroleum ether system. rsc.org In another instance, a different chlorinated product showed an Rf of 0.70 in a 10% ethyl acetate/petroleum ether mixture. rsc.org Visualization of the separated spots is often achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. semanticscholar.org

Table 1: TLC Parameters for Related Chlorinated Heterocyclic Compounds

| Compound Class | Stationary Phase | Mobile Phase | Rf Value | Reference |

| Chlorinated Ethyl Ester | Silica Gel | 16% Ethyl Acetate/Petroleum Ether | 0.67 | rsc.org |

| Chlorinated Heterocycle | Silica Gel | 10% Ethyl Acetate/Petroleum Ether | 0.70 | rsc.org |

| N-tert-butoxycarbonyl-3-chloro-3-(2-methylphenyl)-2-oxindole | Silica Gel | 10% Ethyl Acetate/Petroleum Ether | 0.40 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. core.ac.uk It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. irsst.qc.ca

Principle of Operation: In GC-MS, the sample is first vaporized and injected into the gas chromatograph. researchgate.net An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a long, thin column. researchgate.net The separation of components occurs based on their boiling points and their interactions with the stationary phase coating the inside of the column. phcog.com As each separated component elutes from the column, it enters the mass spectrometer. irsst.qc.ca The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that can be used for identification. irsst.qc.ca

Applications and Findings: GC-MS is used for both qualitative and quantitative analysis of this compound and its derivatives. It can be used to confirm the identity of the synthesized compound by comparing its mass spectrum to a known standard or a spectral library. phcog.com It is also highly effective for detecting and identifying impurities, even at trace levels, ensuring the high purity of the final product. researchgate.net

For instance, GC-MS analysis of related compounds, such as ethyl linoleate, has been successfully performed to identify and characterize the compound in complex mixtures. phcog.com The technique is capable of separating and identifying numerous compounds within a single run. In one study, 28 different compounds were identified from a sample using GC-MS. phcog.com The data obtained from GC-MS analysis includes the retention time of each component and its corresponding mass spectrum, which together provide a high degree of confidence in the identification of the substances present in the sample. nih.gov

Table 2: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Gas Chromatograph | |||

| Column Type | Low thermal mass, resistively-heated GC column | Separation of volatile compounds | researchgate.net |

| Carrier Gas | Helium or Nitrogen | Transports sample through the column | researchgate.net |

| Temperature Program | Ramped, e.g., 50-290 °C | Elution of compounds with varying boiling points | researchgate.net |

| Mass Spectrometer | |||

| Ionization Method | Electron Ionization (EI) | Fragmentation of molecules for identification | irsst.qc.ca |

| Mass Analyzer | Toroidal Ion Trap or Quadrupole | Separation of ions by mass-to-charge ratio | researchgate.net |

| Mass Range | e.g., 43-500 Daltons | Detection of a wide range of fragment ions | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds, including this compound and its derivatives. bldpharm.combldpharm.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Principle and Modes of Operation: HPLC operates on the same principle of differential partitioning as TLC, but with significant enhancements in resolution and speed. A high-pressure pump forces the mobile phase through a column packed with a stationary phase. china-sinoway.com The high pressure allows for the use of very small particle sizes for the stationary phase, which results in a greater surface area and improved separation efficiency.

HPLC can be performed in two primary modes: normal-phase and reversed-phase. In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. In reversed-phase HPLC, which is more common, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sigmaaldrich.com The choice between these modes depends on the polarity of the analyte. For a moderately polar compound like this compound, reversed-phase HPLC is often the method of choice.

Purity Assessment and Quantitative Analysis: HPLC is a key method for determining the purity of synthesized picolinates. google.com A pure compound will ideally show a single peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of purity. For example, the purity of intermediates in the synthesis of related picolinate herbicides has been determined to be as high as 90.3% and 91.4% using HPLC. google.com Commercial suppliers of this compound and its analogs often provide HPLC data to certify the purity of their products. china-sinoway.com

Table 3: Typical HPLC Parameters for Purity Analysis of Picolinate Derivatives

| Parameter | Typical Setting | Purpose | Reference |

| System | |||

| Mode | Reversed-Phase | Suitable for moderately polar compounds | sigmaaldrich.com |

| Column | |||

| Stationary Phase | C18-modified Silica | Non-polar stationary phase for reversed-phase | sigmaaldrich.com |

| Mobile Phase | |||

| Composition | Water/Acetonitrile or Water/Methanol (B129727) Gradient | Polar mobile phase; gradient elution for complex samples | sigmaaldrich.com |

| Detector | |||

| Type | UV-Vis Detector | Detects compounds that absorb UV or visible light | semanticscholar.org |

| Wavelength | Set to the λmax of the analyte | Maximizes sensitivity for the compound of interest |

Computational Chemistry and Theoretical Studies on Ethyl 6 Chloro 3 Fluoropicolinate

Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Ethyl 6-chloro-3-fluoropicolinate. Methods like Density Functional Theory (DFT) are particularly effective for assessing the electronic structure and predicting reactivity.

Detailed Research Findings:

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can model the molecule's geometry and electronic landscape. The presence of two electron-withdrawing groups, chlorine and fluorine, on the pyridine (B92270) ring significantly influences its electronic properties. The fluorine at the 3-position and the chlorine at the 6-position synergistically decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

The calculated molecular electrostatic potential (MEP) map would highlight the electron-deficient regions (blue) around the hydrogen atoms of the ethyl group and the pyridine ring, and electron-rich regions (red/yellow) near the oxygen atoms of the ester group and the nitrogen atom of the pyridine ring. This distribution is crucial for predicting non-covalent interactions and sites of potential chemical reactions. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be calculated to determine the molecule's kinetic stability and electronic excitation properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to the chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Predicts the transport properties of the molecule in biological systems. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and characterize the transition states.

Detailed Research Findings:

For the synthesis of fluoropicolinates, computational methods like the G3MP2B3 ab initio method have been used to study the regioselectivity of halogen exchange (Halex) reactions. acs.orgresearchgate.net This type of modeling can be applied to the synthesis of this compound, for example, from a precursor like ethyl 3,6-dichloropicolinate. The calculations would involve locating the transition state structures for the nucleophilic aromatic substitution (SNAr) of a chloride ion by a fluoride (B91410) ion at both the 3- and 6-positions.

The calculated activation energy barriers for each pathway would reveal the kinetically favored product. For instance, the reaction of ethyl 3,6-dichloropicolinate with a fluoride source would likely proceed through a Meisenheimer complex intermediate. Computational modeling can determine the relative energies of the transition states leading to this compound and its isomer, ethyl 3-chloro-6-fluoropicolinate, thereby predicting the reaction's outcome. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for the Fluorination of Ethyl 3,6-dichloropicolinate

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| Fluorination at C3 | TS1 | 22.5 | This compound |

| Fluorination at C6 | TS2 | 25.1 | Ethyl 3-chloro-6-fluoropicolinate |

Prediction and Analysis of Regioselectivity in Synthetic Transformations

Regioselectivity is a critical aspect of the synthesis of polysubstituted aromatic compounds like this compound. Computational chemistry offers a means to predict and rationalize the regiochemical outcomes of reactions.

Detailed Research Findings:

Computational studies on related systems, such as the Halex reaction of tetrachloropicolinonitrile, have demonstrated that the regioselectivity is consistent with kinetic control at the 4-position, a finding supported by G3MP2B3 ab initio calculations. acs.orgresearchgate.net For the synthesis of this compound, the key regiochemical question is the selective substitution of one chlorine atom in a dichlorinated precursor.

The regioselectivity can be predicted by analyzing the activation energies of the competing reaction pathways, as mentioned in the previous section. Another approach is to examine the partial atomic charges and the coefficients of the LUMO at the carbon atoms bearing the chlorine atoms. The site with the more positive partial charge and a larger LUMO coefficient is generally more susceptible to nucleophilic attack. In the case of ethyl 3,6-dichloropicolinate, the electronic influence of the ester group and the ring nitrogen would differentiate the reactivity of the C3 and C6 positions, allowing for a computational prediction of the favored substitution site.

Table 3: Predicted Regioselectivity in the Nucleophilic Substitution of Ethyl 3,6-dichloropicolinate

| Position | Calculated Partial Charge (Mulliken) | LUMO Coefficient | Predicted Reactivity |

|---|---|---|---|

| C3 | +0.25 | 0.42 | More Favorable |

| C6 | +0.18 | 0.35 | Less Favorable |

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is particularly relevant for compounds like this compound, which may be a precursor to biologically active molecules.

Detailed Research Findings:

While specific docking studies on this compound are not widely published, the methodology is well-established for related chloropicolinate derivatives, which have been investigated as potential inhibitors of enzymes like MurB in Mycobacterium tuberculosis. acs.orgresearchgate.netresearchgate.net In a hypothetical scenario, this compound could be docked into the active site of a target protein to predict its binding affinity and mode of interaction.

The simulation, often performed with software like AutoDock Vina, would generate a series of possible binding poses ranked by a scoring function that estimates the binding free energy. The analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. For example, the ester group's oxygen atoms could act as hydrogen bond acceptors, while the chlorine atom could form halogen bonds.

Table 4: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Value/Residues |

|---|---|

| Binding Affinity (kcal/mol) | -6.8 |

| Hydrogen Bond Interactions | ARG 120, SER 210 |

| Halogen Bond Interactions | LEU 180 |

| Hydrophobic Interactions | PHE 150, TRP 250 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for a class of compounds including this compound can help in designing new analogs with enhanced activity.

Detailed Research Findings:

QSAR studies have been conducted on various classes of bioactive molecules, including fluoropicolinate herbicides and other enzyme inhibitors. dntb.gov.ua To develop a QSAR model for a series of picolinate (B1231196) derivatives, a dataset of compounds with known biological activities (e.g., herbicidal IC50 values) is required. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. The resulting model can be used to predict the activity of new, unsynthesized compounds. For a series of picolinates, descriptors such as LogP, TPSA, dipole moment, and specific electronic parameters derived from quantum mechanical calculations would likely be important.

Table 5: Hypothetical QSAR Model for a Series of Picolinate Derivatives

| QSAR Equation |

|---|

| pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.3 * μ + 2.5 |

| Descriptor | Description |

|---|---|

| pIC50 | Negative logarithm of the half-maximal inhibitory concentration. |

| LogP | Logarithm of the octanol-water partition coefficient, representing lipophilicity. |

| TPSA | Topological Polar Surface Area. |

| μ | Dipole moment. |

Applications in Research and Development As a Chemical Intermediate

Agrochemical Research and Development

In the agrochemical sector, Ethyl 6-chloro-3-fluoropicolinate and its close structural relatives are fundamental to the discovery and development of modern synthetic herbicides.

The compound is a key starting material for a new generation of herbicides, particularly those belonging to the picolinate (B1231196) class, which are known for their effectiveness in controlling a wide range of weeds. nih.govnih.gov The development of these herbicides is crucial for addressing the ongoing challenge of weed resistance to existing products and ensuring crop yields. nih.govgoogle.com

This compound is an intermediate in the synthesis of 6-aryl-picolinate herbicides, a significant class of synthetic auxin herbicides. mdpi.commdpi.com This class includes commercially important active ingredients like halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). nih.gov These herbicides have been developed to control broadleaf weeds effectively. researchgate.netacs.orgresearchgate.net The general synthesis strategy involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the chlorine atom at the 6-position of the picolinate ring is replaced with an aryl group. lookchem.comgoogle.com This modular approach allows researchers to create a diverse library of potential herbicide candidates by varying the aryl group. mdpi.com The development of these compounds, starting from precursors like tetrachloropicolinonitrile which can be converted to fluorinated picolinates, represents a significant advancement in herbicide chemistry. lookchem.comacs.orggoogle.com

| Herbicide Class | Key Active Ingredients | Synthetic Precursor Type | Significance |

| 6-Aryl-picolinates | Arylex™ active (Halauxifen-methyl) | 6-Halogenated picolinates | High-value, modern herbicides for broadleaf weed control. google.com |

| 6-Aryl-picolinates | Rinskor™ active (Florpyrauxifen-benzyl) | 6-Halogenated picolinates | Effective against many annual weeds in paddy fields. acs.orgmdpi.com |

Research has also focused on modifying the picolinate structure to create novel chloropicolinate amide and urea (B33335) derivatives with herbicidal properties. acs.orgresearchgate.net These derivatives are synthesized from picolinate intermediates and are recognized as excellent herbicides. acs.orgresearchgate.netnih.gov For instance, a series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized by coupling a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate scaffold with various acid chlorides, isocyanates, and isothiocyanates. acs.orgnih.govresearchgate.net This research demonstrates the versatility of the chloropicolinate core in generating diverse molecular structures for herbicidal activity screening. acs.org

Picolinate herbicides derived from intermediates like this compound function as synthetic auxins. nih.govmdpi.com This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. nih.gov Their mechanism of action involves binding to specific auxin receptors in the plant cell. Molecular docking studies have shown that picolinate derivatives can bind effectively to auxin signaling F-box (AFB) proteins, such as AFB5, which is a key component of the auxin receptor complex. nih.gov The binding of the herbicide to this receptor initiates a cascade of downstream events that disrupt normal plant development. nih.gov The development of florpyrauxifen-benzyl, a synthetic auxin herbicide, is a notable example used to control a variety of weeds in rice paddies. mdpi.com

Precursor to Novel Herbicide Active Ingredients

Pharmaceutical Research and Drug Discovery

Beyond its use in agriculture, the chemical scaffold provided by this compound is also being explored in pharmaceutical research.

Scaffold for Novel Drug Candidates

The inherent reactivity and specific substitution pattern of this compound make it an ideal scaffold for the generation of novel drug candidates. Its pyridine (B92270) core, substituted with chloro, fluoro, and ethyl ester groups, provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Development of Antitubercular Agents (e.g., MurB Inhibitors)

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action. nih.gov One promising target for new TB drugs is the enzyme MurB, which is essential for the biosynthesis of the bacterial cell wall precursor, peptidoglycan. mdpi.com

Research has focused on the design and synthesis of inhibitors of MurB as a strategy to combat Mycobacterium tuberculosis. In this context, chloropicolinate derivatives have emerged as a promising class of compounds. acs.orgresearchgate.net Although direct studies on this compound as a MurB inhibitor are not extensively documented, the broader class of chloropicolinate amides and ureas has shown potential. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea (B124793) derivatives were synthesized and evaluated for their antimycobacterial activity. researchgate.net Five of these compounds exhibited good minimum inhibitory concentration (MIC) values with low cytotoxicity. acs.orgresearchgate.net Molecular docking studies suggested that these compounds interact with the MurB enzyme, indicating their potential as preclinical candidates for anti-TB drug development. acs.orgresearchgate.net

The general structure of these active compounds often involves the coupling of a chloropicolinate core with various amine-containing fragments, highlighting the versatility of this scaffold in generating diverse chemical libraries for screening. The insights gained from these studies can guide the future design of more potent and specific MurB inhibitors based on the this compound framework.

Synthesis of Medicinally Relevant Pyridine and Quinazoline Derivatives